

# Toxicological Profile of Prothioconazole and Its Metabolites: An In-depth Technical Guide

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#### **Abstract**

Prothioconazole, a broad-spectrum triazolinthione fungicide, is widely used in agriculture. Its toxicological profile, along with that of its principal and more toxic metabolite, prothioconazole-desthio, is of significant interest to researchers, toxicologists, and regulatory bodies. This technical guide provides a comprehensive overview of the current toxicological data on prothioconazole and its metabolites. It includes a summary of quantitative toxicity data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows. The primary mechanism of fungicidal action for prothioconazole is the inhibition of sterol biosynthesis in fungi, specifically the enzyme CYP51.[1] In mammals, toxicological studies have identified the liver, kidney, and endocrine system as primary target organs.[2][3][4] Notably, prothioconazole-desthio generally exhibits greater toxicity than the parent compound.[3][5] This guide aims to serve as a thorough resource for professionals involved in the risk assessment and further investigation of these compounds.

### Introduction

**Prothioconazole** (IUPAC name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) is a systemic fungicide used to control a wide range of fungal diseases in various crops.[6] Upon application, **prothioconazole** can be metabolized in plants, animals, and the environment, with **prothioconazole**-desthio being a



major and toxicologically significant metabolite.[3][5] Understanding the complete toxicological profile of both the parent compound and its metabolites is crucial for a comprehensive human health and environmental risk assessment.

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that **prothioconazole** is rapidly and extensively absorbed from the gastrointestinal tract following oral administration.[6][7] Peak plasma concentrations are typically reached within 0.16 to 1.00 hours.[8] The compound is widely distributed throughout the body, with no significant tendency to accumulate.[7][9]

The primary routes of metabolism involve desulfuration to form **prothioconazole**-desthio and hydroxylation of the phenyl group, followed by conjugation with glucuronic acid.[1] The major metabolite found in animals is **prothioconazole**-S-glucuronide.[1] Excretion occurs predominantly via the biliary route.[2]

## **Toxicological Profile of Prothioconazole**

**Prothioconazole** generally exhibits low acute toxicity.[6][10] However, repeated exposure can lead to adverse effects, primarily targeting the liver and kidneys.[2][4]

### **Acute Toxicity**

The acute toxicity of **prothioconazole** is low across various routes of exposure.

Table 1: Acute Toxicity of **Prothioconazole** 



Study Type	Species	Route	LD50 / LC50	Toxicity Category	Reference
Acute Oral	Rat	Oral	> 6200 mg/kg bw	IV	[10][11]
Acute Dermal	Rat	Dermal	> 2000 mg/kg bw	IV	[10][11]
Acute Inhalation	Rat	Inhalation	> 4.99 mg/L (4-hr)	IV	[10][11]
Primary Eye Irritation	Rabbit	Ocular	Not an irritant	-	[11]
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	-	[6]

### **Subchronic and Chronic Toxicity & Carcinogenicity**

Long-term exposure studies have identified the liver and kidneys as the primary target organs for **prothioconazole** toxicity.[2][4] Effects observed include increased organ weights, and histopathological changes such as hepatocyte hypertrophy and chronic nephropathy.[2] **Prothioconazole** is not considered to be carcinogenic in rodents.[2][3]

Table 2: Subchronic and Chronic Toxicity of Prothioconazole

Study Duration	Species	NOAEL	LOAEL	Target Organs	Reference
90-day	Dog	5 mg/kg bw/day	-	Liver, Kidney	[2]
1-year	Dog	3.6 mg/kg bw/day	-	Liver, Kidney	[2]
2-year	Rat	5 mg/kg bw/day	50 mg/kg bw/day	Liver, Kidney	[2]



### Genotoxicity

**Prothioconazole** has been tested in a range of in vitro and in vivo genotoxicity assays and is considered unlikely to be genotoxic.[2][10] While some in vitro tests showed equivocal or slightly positive results, these were not confirmed in in vivo studies.[10]

### **Reproductive and Developmental Toxicity**

**Prothioconazole** is not considered a primary reproductive toxicant.[10] Developmental toxicity studies in rats and rabbits have shown effects such as skeletal variations, but typically at doses that also cause maternal toxicity.[2][11]

Table 3: Reproductive and Developmental Toxicity of Prothioconazole



Study Type	Species	NOAEL (Maternal)	NOAEL (Developme ntal)	Key Findings	Reference
Two- generation	Rat	9.7 mg/kg bw/day	95.6 mg/kg bw/day	Not a primary reproductive toxicant.	[10]
Development al	Rat	80 mg/kg bw/day	80 mg/kg bw/day	Increased urination, water consumption, and decreased body weight gain in dams at higher doses. Skeletal variations observed at higher doses.	[2][11]
Development al	Rabbit	80 mg/kg bw/day	80 mg/kg bw/day	Fetotoxic effects secondary to maternal toxicity at higher doses.	[2]

### **Neurotoxicity**

Acute neurotoxicity studies with **prothioconazole** did not show significant neurotoxic effects.[2] A 13-week neurotoxicity study in rats identified reduced motor/locomotor activity at higher doses.[2]

## **Toxicological Profile of Prothioconazole Metabolites**



The most toxicologically relevant metabolite of **prothioconazole** is **prothioconazole**-desthio. [6] Other metabolites, such as **prothioconazole**-S-methyl, have also been considered in risk assessments.[12]

### Prothioconazole-desthio

Prothioconazole-desthio is generally more toxic than the parent compound.[3][5]

Table 4: Acute Toxicity of Prothioconazole-desthio

Study Type	Species	Route	LD50	Key Observatio ns	Reference
Acute Oral	Rat	Oral	~2200 mg/kg bw	Delayed mortality (4- 13 days). Apathy, piloerection, labored breathing, staggering gait.	[6]
Acute Oral	Mouse	Oral	~2200 mg/kg bw	Delayed mortality (1-4 days). Similar clinical signs as in rats.	[6]

Similar to the parent compound, the liver is a primary target organ for **prothioconazole**-desthio.[6][13] It is not considered carcinogenic in rodents.[6]

Table 5: Chronic Toxicity of Prothioconazole-desthio



Study Duration	Species	NOAEL	LOAEL	Target Organs	Reference
2-year	Rat	1.1 mg/kg bw/day	8.0 mg/kg bw/day	Liver, Ovary	[6]
18-month	Mouse	3.1 mg/kg bw/day	12.8 mg/kg bw/day	Liver	[6]

**Prothioconazole**-desthio has been tested in a comprehensive set of in vitro and in vivo assays and was found to be non-genotoxic.[6]

**Prothioconazole**-desthio has shown developmental effects, including an increased incidence of cleft palate in rats and rabbits at high doses.[5][6]

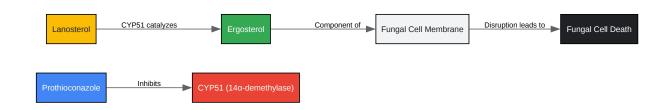
Table 6: Developmental Toxicity of Prothioconazole-desthio

Study Type	Species	NOAEL (Maternal)	NOAEL (Developme ntal)	Key Findings	Reference
Development al	Rat	30 mg/kg bw/day	10 mg/kg bw/day	Increased incidence of cleft palate at 100 mg/kg bw/day.	[6]
Development al	Rabbit	-	10 mg/kg bw/day	Increased incidence of cleft palate at 50 mg/kg bw/day.	[6]

# Mechanism of Action and Signaling Pathways Fungicidal Mode of Action



The primary mode of action of **prothioconazole** as a fungicide is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.



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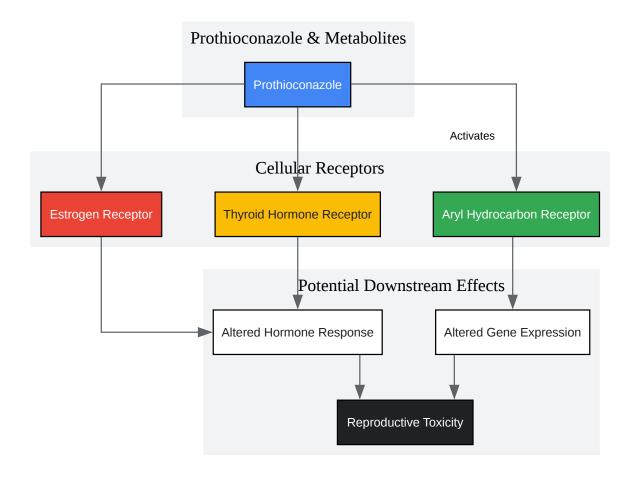
Caption: Fungicidal mechanism of **prothioconazole** via CYP51 inhibition.

## **Mammalian Toxicity Pathways**

In mammals, **prothioconazole** and its metabolites can interact with various biological pathways, leading to the observed toxicities.

**Prothioconazole** and its metabolites have been investigated for their potential to disrupt the endocrine system. Studies suggest interactions with estrogen and thyroid hormone receptors. [14][15] Additionally, activation of the aryl hydrocarbon receptor (AhR) has been implicated in reproductive disorders.[16]



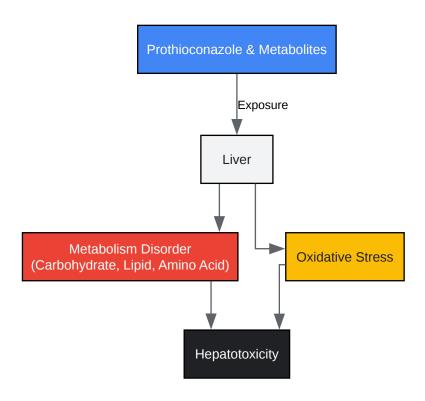


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Caption: Potential endocrine disruption pathways of **prothioconazole**.

Exposure to **prothioconazole** and **prothioconazole**-desthio has been shown to induce hepatic metabolism disorders and oxidative stress in mice.[13][17] This involves alterations in carbohydrate, lipid, and amino acid metabolism.[13]





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Caption: Prothioconazole-induced hepatotoxicity workflow.

### **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following sections outline the methodologies for key experiments cited in this guide, based on standard guidelines such as those from the Organisation for Economic Cooperation and Development (OECD).

#### **Acute Oral Toxicity (as per OECD Guideline 423)**

- Test System: Wistar rats, typically nulliparous and non-pregnant females.
- Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.
- Dosing: A single oral dose is administered via gavage. The starting dose is selected from one
  of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
- Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days post-dosing.



• Endpoint: The LD50 is determined based on the number of mortalities at the different dose levels. A gross necropsy is performed on all animals at the end of the study.

# Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

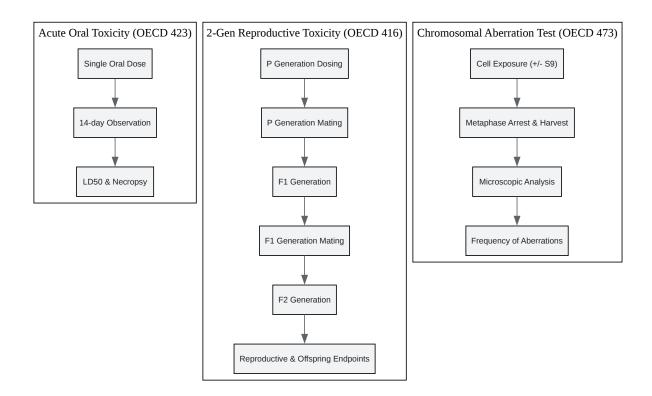
- Test System: Sprague-Dawley rats.
- Administration: The test substance is administered in the diet to parental (P) generation animals for a pre-mating period of at least 10 weeks. Administration continues through mating, gestation, and lactation.
- Mating: P generation animals are mated to produce the F1 generation. Selected F1 offspring are then mated to produce the F2 generation.
- Endpoints: Observations include effects on reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development. Gross and microscopic pathology is performed on P and F1 adults.
- Data Analysis: Reproductive and offspring parameters are statistically analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity.

# In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

- Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
- Exposure: Cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a short duration (e.g., 3-6 hours).
- Harvest: After exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and slides are prepared for microscopic examination.
- Analysis: Metaphase cells are analyzed for chromosomal aberrations (structural and numerical).



• Endpoint: The frequency of aberrant cells is determined and compared to concurrent negative and positive controls to assess the clastogenic potential of the substance.



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Caption: Simplified workflows for key toxicological assays.

### Conclusion

The toxicological profile of **prothioconazole** is characterized by low acute toxicity but with the liver and kidneys as target organs upon repeated exposure. Its primary metabolite,



prothioconazole-desthio, is of greater toxicological concern, generally exhibiting lower NOAELs in various studies. Neither compound is considered to be carcinogenic or genotoxic. Developmental effects have been observed for both, particularly for prothioconazole-desthio, at high doses. The fungicidal activity is well-understood to be due to the inhibition of CYP51. In mammals, potential endocrine-disrupting activities and the induction of hepatic oxidative stress are key areas of ongoing research. This guide provides a consolidated resource of the current toxicological knowledge on prothioconazole and its metabolites to aid in future research and risk assessment endeavors.

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